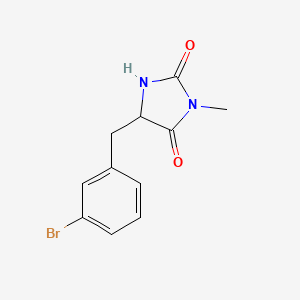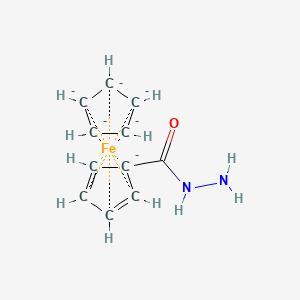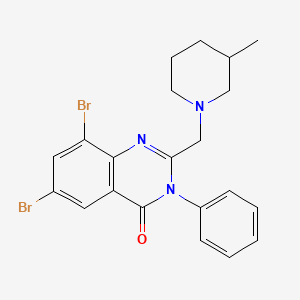
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzoyl, morpholino, and pyridyl groups, which contribute to its diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide typically involves multi-step organic reactions One common approach starts with the preparation of the alpha-benzoylbenzyl intermediate, which is then reacted with methyl(2-morpholinoethyl)(2-pyridyl)amine under specific conditions to form the desired ammonium compound
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoyl, morpholino, and pyridyl derivatives, such as:
- Benzoylmethylpyridinium iodide
- Morpholinoethylpyridinium iodide
- Benzoylmorpholinoethylpyridinium iodide
Uniqueness
(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73680-63-4 |
|---|---|
Formule moléculaire |
C26H30IN3O2 |
Poids moléculaire |
543.4 g/mol |
Nom IUPAC |
methyl-(2-morpholin-4-ylethyl)-(2-oxo-1,2-diphenylethyl)-pyridin-2-ylazanium;iodide |
InChI |
InChI=1S/C26H30N3O2.HI/c1-29(24-14-8-9-15-27-24,19-16-28-17-20-31-21-18-28)25(22-10-4-2-5-11-22)26(30)23-12-6-3-7-13-23;/h2-15,25H,16-21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
JHPMGJUNLFXKRY-UHFFFAOYSA-M |
SMILES canonique |
C[N+](CCN1CCOCC1)(C2=CC=CC=N2)C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)


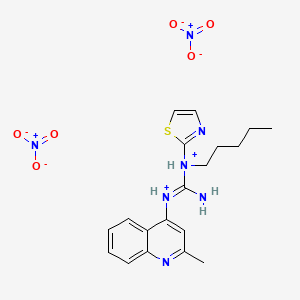
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
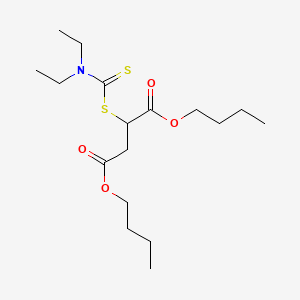
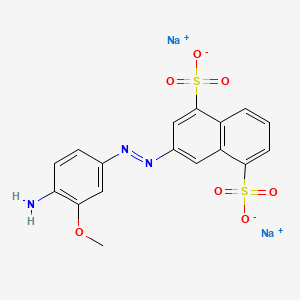

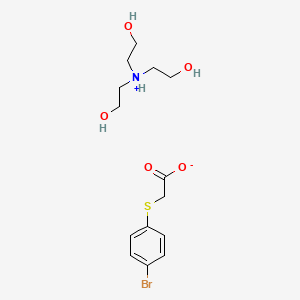

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
